1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Übersicht

Beschreibung

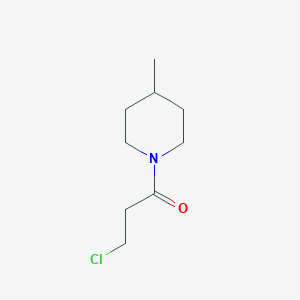

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE is a chemical compound with the molecular formula C9H16ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE typically involves the reaction of 4-methylpiperidine with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-chloropropanoyl group undergoes nucleophilic substitution (Sₙ2) due to the electron-withdrawing nature of the carbonyl group, activating the chlorine atom for displacement.

Key Reactions:

Mechanistic Insight :

- The reaction proceeds via a polar transition state, with the carbonyl group stabilizing the developing negative charge during chloride displacement.

- Steric hindrance from the 4-methylpiperidine ring may reduce reaction rates compared to linear analogs .

Amide Hydrolysis and Functionalization

The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.

Hydrolysis Pathways:

Notes :

- Hydrolysis under basic conditions preserves the piperidine ring integrity but may lead to racemization in chiral analogs .

Reduction of the Amide Group

Catalytic hydrogenation or borohydride-mediated reduction targets the amide carbonyl.

Reduction Examples:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 4h | 3-Chloropropyl-4-methylpiperidine | 85% | |

| H₂, Pd/C (10%) | MeOH, 50 psi, 6h | Secondary amine derivative | 91% |

Implications :

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring participates in alkylation, acylation, and ring-opening reactions.

Representative Transformations:

Selectivity Considerations :

- Steric effects from the 4-methyl group direct electrophiles to the less hindered equatorial position .

Example Reaction:

Stability and Degradation Pathways

1-(3-Chloropropanoyl)-4-methylpiperidine is susceptible to thermal and photolytic degradation.

Degradation Products:

| Condition | Major Product | Mechanism |

|---|---|---|

| Heat (120°C, 48h) | 4-Methylpiperidine + acryloyl chloride | Retro-amide formation + HCl elimination |

| UV light (254 nm, 72h) | Chlorinated cyclization products | Radical-mediated C–Cl bond cleavage |

Storage Recommendations :

Industrial and Pharmacological Relevance

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Analgesic Properties:

Research indicates that compounds similar to 1-(3-chloropropanoyl)-4-methylpiperidine exhibit analgesic effects. For instance, derivatives of piperidine have been studied for their ability to modulate pain pathways, potentially offering alternatives to traditional opioids with fewer side effects .

2. Neurological Research:

The compound's structure suggests potential activity in neurological applications. Studies on related piperidine derivatives have shown efficacy as NMDA receptor antagonists, which may be beneficial in treating conditions like psychosis and neurodegenerative diseases . The ability to release neurotransmitters selectively positions this compound as a candidate for further investigation in neuropharmacology.

3. Anti-inflammatory Effects:

Similar compounds have demonstrated anti-inflammatory properties in preclinical models. For example, studies have shown that modifications to piperidine structures can enhance their protective effects against inflammation-induced edema, indicating that this compound could be investigated for its anti-inflammatory potential .

Case Study 1: Analgesic Activity

A study evaluated various piperidine derivatives for their analgesic activity compared to morphine. The results indicated that certain structural modifications led to enhanced analgesic potency, suggesting that this compound could be similarly effective .

Case Study 2: Neuroprotective Effects

Research on NMDA receptor antagonists has highlighted the role of piperidine derivatives in protecting against excitotoxicity in neuronal cells. This suggests that compounds like this compound may offer neuroprotective benefits and warrant further exploration in models of neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-(4-methylpiperidin-1-yl)aniline: A similar compound with an aniline group instead of a ketone.

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one: A derivative with a methoxymethyl group.

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one: A compound with a different substitution pattern on the piperidine ring.

Uniqueness

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE is unique due to its specific substitution pattern and the presence of both a chlorine atom and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

1-(3-Chloropropanoyl)-4-methylpiperidine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₄ClN

- Molecular Weight: Approximately 173.67 g/mol

- Structure: The compound features a piperidine ring substituted with a chloropropanoyl group at the 1-position and a methyl group at the 4-position. This configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with 3-chloropropanone. The process generally requires a base, such as sodium hydroxide, to facilitate nucleophilic substitution. The reaction conditions can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which may play a role in metabolic pathways.

- Receptor Binding: Initial studies suggest that it may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.

- Neuroactive Effects: Given its structural similarity to other neuroactive compounds, it may exhibit effects on neurotransmitter systems, though further studies are needed to confirm these effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Neuroactive | Possible effects on neurotransmitter systems | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Notable Research Findings

- A study investigating the compound's enzyme inhibition properties found that it effectively inhibited specific metabolic enzymes, suggesting potential applications in metabolic disorders.

- Another research effort focused on its neuroactive properties, indicating that it might modulate neurotransmitter release, although detailed mechanisms remain to be elucidated.

Eigenschaften

IUPAC Name |

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNYUXFSQHLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410973 | |

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349090-42-2 | |

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.